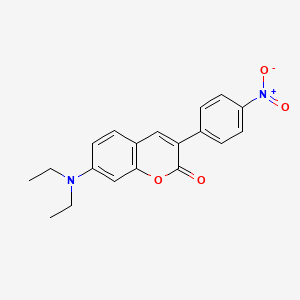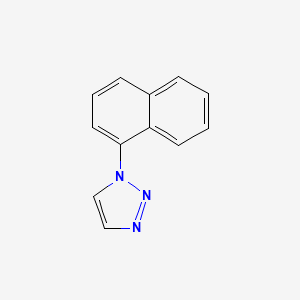
4-Isothiocyanato-N,N-dimethylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiocyanato-N,N-dimethylpentan-1-amine is an organic compound with the molecular formula C8H16N2S It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pentanamine backbone, which is further substituted with two methyl groups on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanato-N,N-dimethylpentan-1-amine typically involves the reaction of the corresponding amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then subjected to desulfurylation using cyanuric acid to yield the desired isothiocyanate . The reaction is generally carried out under aqueous conditions, making it a relatively mild and environmentally friendly process.
Industrial Production Methods: For industrial-scale production, the process can be scaled up using similar reaction conditions. The choice of solvent and the control of reaction parameters such as temperature and pH are crucial to ensure high yield and purity of the product. The use of non-toxic reagents and the avoidance of hazardous intermediates make this method suitable for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isothiocyanato-N,N-dimethylpentan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Alkyl halides, acyl chlorides
Major Products:
Thioureas: Formed by the reaction with primary or secondary amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
4-Isothiocyanato-N,N-dimethylpentan-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Isothiocyanato-N,N-dimethylpentan-1-amine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can alter the function of the target proteins, leading to various biological effects. The compound can also induce the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway and inhibit proinflammatory responses via the NFκB pathway .
Comparación Con Compuestos Similares
Allyl Isothiocyanate: Found in mustard oil, known for its pungent flavor and antimicrobial properties.
Phenethyl Isothiocyanate: Found in cruciferous vegetables, studied for its anticancer properties.
Sulforaphane: Another isothiocyanate from cruciferous vegetables, known for its chemoprotective effects.
Uniqueness: 4-Isothiocyanato-N,N-dimethylpentan-1-amine is unique due to its specific structure, which combines the reactivity of the isothiocyanate group with the stability provided by the dimethylpentanamine backbone. This combination allows for versatile applications in both chemical synthesis and biological research.
Propiedades
Número CAS |
84381-53-3 |
|---|---|
Fórmula molecular |
C8H16N2S |
Peso molecular |
172.29 g/mol |
Nombre IUPAC |
4-isothiocyanato-N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C8H16N2S/c1-8(9-7-11)5-4-6-10(2)3/h8H,4-6H2,1-3H3 |
Clave InChI |
WXWQSSATHQSNJP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCN(C)C)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
![6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14423970.png)
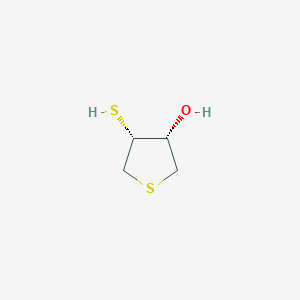

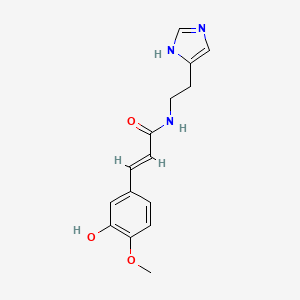
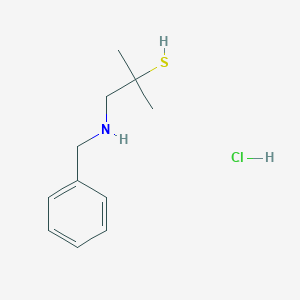
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
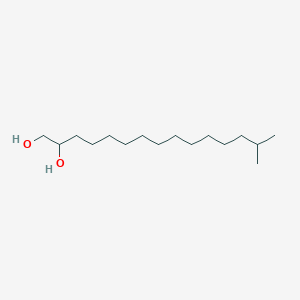
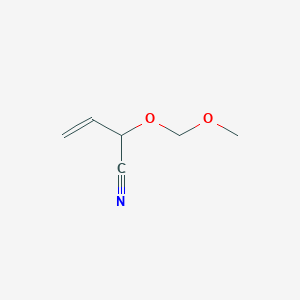
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
